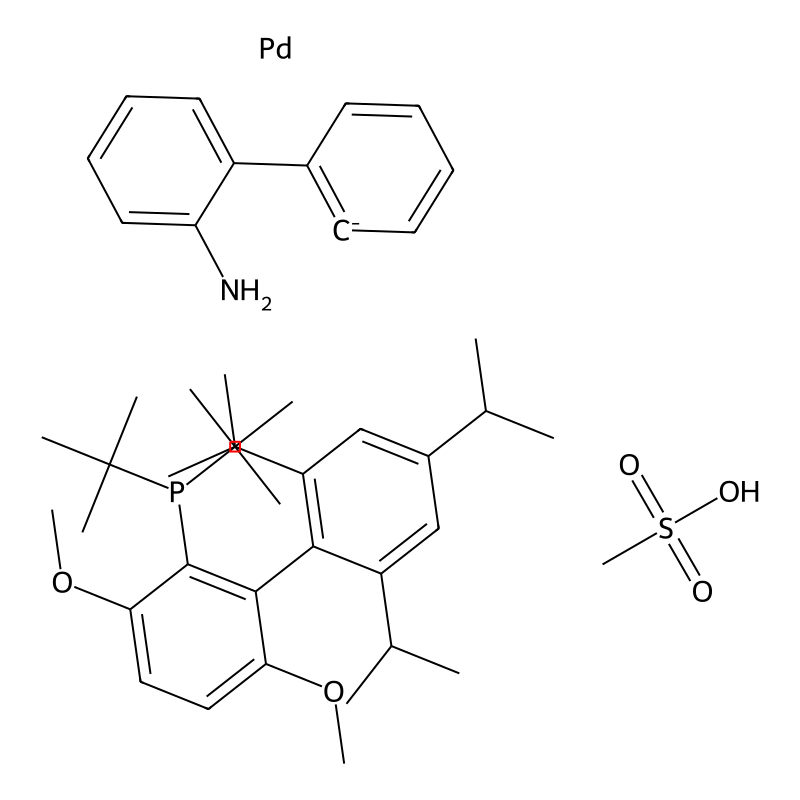

tBuBrettPhos Pd G3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Chemical Profile & Properties

The table below summarizes the key identifiers and physical properties of tBuBrettPhos Pd G3.

| Property | Specification |

|---|---|

| CAS Number | 1536473-72-9 [1] [2] [3] |

| IUPAC Name | palladium(1+) 2'-azanidyl-1,1'-biphenyl-2-yl di-tert-butyl[3,6-dimethoxy-2',4',6'-tris(propan-2-yl)-[1,1'-biphenyl]-2-yl]phosphane methanesulfonate [4] |

| Molecular Formula | C({44})H({62})NO(_{5})PPdS [2] |

| Molecular Weight | 854.43 g/mol [2] |

| Appearance | Brown-green solid [3] |

| Melting Point | 119-131 °C [1] [4] [3] |

| Palladium Content | ~12.5% [2] |

| Storage | Store at 4°C, protected from light, and under an inert gas (nitrogen or argon) [4] [3]. |

Core Applications in Synthesis

This precatalyst is highly versatile and facilitates a range of cross-coupling reactions critical in medicinal and agrochemistry [1] [5].

- C–O Cross-Coupling: It is highly effective for coupling (hetero)aryl bromides with fluorinated alcohols using Cs(_2)CO(_3) as a base in toluene [6]. This method is valuable for synthesizing fluorinated alkyl aryl ethers, which can improve the lipophilicity and metabolic stability of molecules [6].

- C–N Cross-Coupling: It enables the N-arylation of primary amides with excellent functional group tolerance, without competitive arylation of indole or unprotected alcohol functional groups [5]. It is also used for the N-arylation of amino acid esters with minimal racemization [1] [3].

- Other Coupling Types: The catalyst also finds application in Suzuki-Miyaura (C–C), Buchwald-Hartwig Amination (C–N), and Sonogashira (C–C) reactions [1].

Experimental Protocol for C–O Cross-Coupling

The following is a detailed methodology for the synthesis of fluorinated alkyl aryl ethers, adapted from peer-reviewed literature [6].

Reaction Setup

- In a reaction vessel, combine:

- Aryl bromide (1.0 equiv.)

- This compound (1 mol%)

- Cs(_2)CO(_3) (2.0 equiv.)

- Add the solvents:

- Toluene (0.1 M relative to aryl bromide)

- Fluorinated alcohol (2.0 equiv.)

- Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 5 minutes.

Reaction Execution

- Heat the mixture to 100°C with stirring. Monitor the reaction by TLC or LC-MS.

- Typical reaction times range from 30 minutes to 2 hours.

- After completion, cool the reaction mixture to room temperature.

Work-up and Purification

- Dilute the mixture with ethyl acetate and wash with water and brine.

- Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography to obtain the desired fluorinated alkyl aryl ether.

The diagram below illustrates the workflow for this cross-coupling reaction.

Performance Data & Reaction Optimization

The table below summarizes key optimization data for the C–O cross-coupling reaction, demonstrating the superiority of the this compound system [6].

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| BrettPhos + Pd(_2)(dba)(_3) | Cs(_2)CO(_3) | Toluene | 100 | 1 | 0 |

| tBuBrettPhos + Pd(_2)(dba)(_3) | Cs(_2)CO(_3) | Toluene | 100 | 1 | 51 |

| This compound | Cs(_2)CO(_3) | Toluene | 100 | 1 | 70 |

| This compound | K(_3)PO(_4) | Toluene | 100 | 1 | 70 |

| This compound | NaOtBu | 1,4-Dioxane | 80 | 16 | 48 |

| This compound | Cs(_2)CO(_3) | 1,4-Dioxane | 100 | 1 | 61 |

Advantages Over Other Catalysts

This compound offers distinct benefits that make it a superior choice for challenging cross-coupling reactions [1] [5].

- Rapid Activation: As a third-generation palladacycle, it activates quickly under mild conditions to form the highly active LPd(0) species [5] [2].

- Handling and Stability: It is air-, moisture-, and thermally-stable, simplifying handling in a standard laboratory environment. It also has good solubility in common organic solvents [1] [3].

- Precise Stoichiometry: Using a pre-formed precatalyst ensures a precise 1:1 ratio of ligand to palladium, leading to more reproducible and reliable reaction outcomes [1] [5].

Safety and Handling

- The compound carries the GHS08 health hazard warning and the hazard statement H350i, indicating it may cause cancer if inhaled [3].

- Always consult the Safety Data Sheet (SDS) before use. Handle the material in a well-ventilated fume hood and use appropriate personal protective equipment (PPE) [3].

References

- 1. 96 1536473-72-9 tBuBrettPhos Pd G 3 [sigmaaldrich.com]

- 2. BPC 305: tBuBrettPhos Gen 3 | CAS 1536473 72 9 | Johnson Matthey [matthey.com]

- 3. - t Palladacycle Gen. 3 | 1536473-72-9 BuBrettPhos [chemicalbook.com]

- 4. | 1536473-72-9 tBuBrettPhos Pd G 3 [sigmaaldrich.cn]

- 5. and G4 Buchwald Precatalysts G 3 [sigmaaldrich.com]

- 6. of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed... Synthesis [pmc.ncbi.nlm.nih.gov]

third generation Buchwald precatalyst mechanism

Core Mechanism of G3 Precatalysts

The superior performance of G3 precatalysts stems from their unique structural design and the resulting activation pathway.

Key Structural Innovation: G3 precatalysts feature a non-coordinating methanesulfonate (Ms) anion instead of the chloride anion found in second-generation (G2) systems [1]. This architectural change serves two critical purposes:

Activation Pathway: The well-defined structure of G3 precatalysts allows for a clean and quantitative activation. The following diagram illustrates the journey from the stable precatalyst to the active catalytic species.

G3 precatalyst activation pathway.

Upon exposure to a mild base, the precatalyst undergoes a base-promoted reductive elimination. This step quantitatively generates the highly active L-Pd(0) species while releasing an N-methylaminobiphenyl byproduct [1] [2]. This controlled activation ensures the correct ligand-to-palladium ratio is delivered to the catalytic cycle, which is crucial for high performance in challenging cross-coupling reactions like the Buchwald-Hartwig amination [3] [1].

Characteristics & Comparative Data

G3 precatalysts offer distinct advantages over previous generations. The table below summarizes the key features of G3 systems and compares them with first- and second-generation catalysts.

Table 1: Features of Common Third-Generation (G3) Buchwald Precatalysts

| Product Name | Ligand | CAS Number | Empirical Formula | Notable Applications |

|---|---|---|---|---|

| CX132 (Pd(XPhos)G3) [1] | XPhos | 1445085-55-1 | Pd(XPhos)2-(2'-amino-1,1'-biphenyl) | Suzuki-Miyaura couplings of unstable boronic acids; Negishi couplings [1]. |

| CX133 (Pd(RuPhos)G3) [1] | RuPhos | 1445085-77-7 | Pd(RuPhos)2-(2'-amino-1,1'-biphenyl) | Premier catalyst for Buchwald-Hartwig amination of (hetero)aryl chlorides with secondary amines [1]. |

| CX135 (Pd(tBuXPhos)G3) [1] | tBuXPhos | 1447963-75-8 | Pd(tBuXPhos)2-(2'-amino-1,1'-biphenyl) | Highly effective for C-N bond formation (amination & amidation) and cyanation reactions [1]. |

| CX136 (Pd(Xantphos)G3) [1] | Xantphos | 1445085-97-1 | Pd(Xantphos)2-(2'-amino-1,1'-biphenyl) | Optimal for C-S bond formation, C-C bond formations, and select C-N couplings [1]. |

Table 2: Comparison of Buchwald Precatalyst Generations

| Feature | First Generation (G1) | Second Generation (G2) | Third Generation (G3) |

|---|---|---|---|

| General Structure | Pd(L)(2-phenethylamine)Cl [2] | Pd(L)(2-aminobiphenyl)Cl [1] [2] | Pd(L)(2-aminobiphenyl)(Ms) [1] |

| Activation | Requires higher temperatures & stronger bases [2] | Activates at lower temperatures with mild bases [1] [2] | Rapid, quantitative activation under mild conditions [1] |

| Key Advancement | First air-stable precatalysts [2] | Biphenyl scaffold for improved activation [1] [2] | Non-coordinating anion for bulky ligands & superior stability [1] |

| Solution Stability | Good | Good | Enhanced [1] |

Experimental Protocol & High-Throughput Screening

For discovering and optimizing reactions using G3 precatalysts, high-throughput experimentation (HTE) is a powerful approach. The following workflow outlines a proven protocol for screening a Buchwald-Hartwig amination in a 96-well plate format [4].

High-throughput screening workflow for reaction optimization.

Detailed Methodology [4]:

- Stock Solution Preparation: Prepare separate stock solutions of the aryl halide, amine, and base in a suitable solvent (e.g., toluene, 1,4-dioxane). The precatalyst is often handled as a solid due to its stability.

- Reaction Setup: Using pipettes or solid transfer scoops, dispense the precatalyst (typical loadings can range from 0.5-2 mol%) and other reagents into the wells of a 96-well plate. The variables to screen include:

- Precatalyst/Ligand: Test different G3 systems (e.g., CX133, CX135).

- Base: Alkoxides (NaOtBu), carbonates (K₂CO₃), or phosphates.

- Solvent: Common choices are toluene, DMF, or 1,4-dioxane.

- Temperature: Often screened between 60-100°C.

- Reaction Execution: Seal the plate and place it on a magnetic stirrer hotplate for simultaneous heating and mixing. Reactions are typically run for 1-24 hours.

- Parallel Work-up: After cooling, quench the reactions and use a filter plate to remove solids in parallel.

- Analysis and Scale-up: Analyze the crude reaction mixtures by GC or LC to determine conversion/yield. The best-performing condition from the screen is then selected for scale-up to isolate the product and validate the findings.

Key Advantages for Drug Development

For researchers in pharmaceutical development, G3 precatalysts offer critical benefits:

- Reliability and Efficiency: The precise generation of the active L-Pd(0) species eliminates variables associated with in-situ catalyst formation, leading to more reproducible and robust reactions on small and large scales [1] [2].

- Broad Functional Group Tolerance: Their high activity allows for coupling reactions in the presence of sensitive functional groups common in complex drug molecules [1].

- Success with Challenging Substrates: G3 precatalysts like Pd(tBuXPhos)G3 (CX135) are particularly effective for the amination of heteroaryl halides, which are prevalent scaffolds in medicinal chemistry [1].

References

Activation Mechanism of G3 Precatalysts

The high performance of G3 precatalysts stems from their engineered aminobiphenyl-palladium structure, which ensures quantitative generation of the active catalyst. The activation process is illustrated below.

G3 precatalyst activation involves deprotonation and reductive elimination steps [1].

This controlled, two-step activation is key to the G3 precatalyst performance [1] [2]:

- Quantitative and Rapid Activation: The process reliably generates the active LPd(0) species in a predictable manner.

- Handling Bulky Ligands: The structure accommodates sterically demanding ligands like BrettPhos and t-BuPhos, expanding reaction scope [1].

- Solution Stability: G3 precatalysts have a long shelf life in solution, unlike more sensitive traditional palladium sources [1].

G3 vs. Other Precatalyst Generations

Buchwald precatalysts have evolved through generations, with G3 offering significant improvements. The key distinctions are summarized in the table below.

| Feature | G1 | G2 | G3 | G4 |

|---|---|---|---|---|

| Activation Requirement | Base deprotonation [1] | Weak base at room temperature [1] | Base deprotonation [1] | Base deprotonation [1] |

| Key Structural Feature | Phenethylamine scaffold [1] | Aminobiphenyl scaffold [1] | Aminobiphenyl mesylate salt [1] | Methylated aminobiphenyl scaffold [1] |

| Key Advantage | Early example, low-temperature activity [1] | Improved scope for Suzuki couplings [1] | Broader ligand scope, high stability, versatile [1] | Reduced inhibitory byproduct (N-methylcarbazole) [1] |

| Key Limitation | Limited synthetic/application scope [1] | Limited synthetic/application scope [1] | Produces potentially inhibitory carbazole byproduct [1] | — |

The main limitation of G3 precatalysts is the production of a carbazole byproduct during activation [1]. This can sometimes inhibit catalysis or complicate pharmaceutical purification. The G4 precatalysts were developed to address this by producing the less problematic N-methylcarbazole [1].

Key Applications and Experimental Considerations

G3 precatalysts are highly versatile and effective for many challenging cross-coupling reactions essential in medicinal and process chemistry.

| Precatalyst (Ligand Type) | Representative Reaction | Key Application Note |

|---|---|---|

| XPhos Pd G3 | Suzuki-Miyaura Coupling | Couples unstable boronic acids with sterically hindered (hetero)aryl chlorides at rt-40°C in 30 min [1]. |

| BrettPhos Pd G3 | Buchwald-Hartwig Amination | N-arylation of primary and secondary amines; loadings as low as 0.01 mol% for 4-haloanisoles [1]. |

| tBuBrettPhos Pd G3 | C-O Coupling / Amide Arylation | Arylation of primary amides with high chemoselectivity; also effective for C-O coupling of (hetero)aryl halides with primary alcohols [1]. |

| RockPhos Pd G3 | C-O Cross-Coupling | Coupling of aryl halides with primary aliphatic alcohols in high to excellent yields [1]. |

| AdBrettPhos Pd G3 | Amination of Heteroaryl Halides | Selective amination of five-membered heteroaryl halides (e.g., pyrazoles, benzothiazoles) [1]. |

Example Protocol: Suzuki-Miyaura Coupling with XPhos Pd G3

This example illustrates a typical procedure for fast, efficient coupling [1]:

- Setup: Charge reaction vessel with aryl chloride (1.0 equiv), unstable boronic acid (1.5 equiv), and K3PO4 (2.0 equiv). Perform under inert atmosphere (N2/Ar).

- Catalyst Addition: Add XPhos Pd G3 (1.0 mol%).

- Solvent: Add 1,4-dioxane and a small amount of water to dissolve base.

- Reaction Conditions: Stir at 40°C for 30 minutes.

- Work-up & Purification: Cool reaction, dilute with ethyl acetate, wash with water and brine, dry over Na2SO4, concentrate, and purify by flash chromatography.

Key Insights for Researchers

For scientists working in drug development, the strategic choice of a G3 precatalyst can streamline synthesis. Here are the key takeaways:

- Reliable Performance: G3 precatalysts offer a reliable, stable, and highly active source of LPd(0) for a wide range of C-C, C-N, and C-O bond-forming reactions [1].

- Addressing Limitations: If you encounter issues with reaction inhibition or are concerned about carbazole in your product, switching to a G4 variant of the same ligand is a recommended solution [1].

- Activation Fundamentals: Successful use requires both a base and a nucleophile to trigger the activation sequence [2]. Ensure your reaction conditions provide these components.

References

tBuBrettPhos Pd G3 synthesis preparation

tBuBrettPhos Pd G3 Precatatyst Overview

This compound is a third-generation Buchwald palladacycle precatalyst. Its key features and specifications are summarized in the table below for quick reference.

| Property | Specification |

|---|---|

| CAS Number | 1536473-72-9 [1] [2] [3] |

| Molecular Formula | C₄₄H₆₂NO₅PPdS [1] |

| Molecular Weight | 854.43 g/mol [1] |

| Palladium Content | 12.46% [1] |

| Form | Solid [3] |

| Appearance | Brown-green solid [2] |

| Melting Point | 119-131 °C [2] [3] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C [2] |

| Assay | ~96% [3] |

| Key Feature | Air, moisture, and thermally stable for convenient handling [4] [2] |

Activation Mechanism and Key Characteristics

The value of G3 precatalysts lies in their designed activation pathway, which quantitatively generates the active LPd(0) species in situ [4]. The diagram below illustrates this process for this compound.

Key advantages of this generation of precatalysts include [4]:

- Rapid activation under mild conditions.

- Compatibility with a wider range of ligands, including extremely bulky ones like tBuBrettPhos.

- Greater stability in solution compared to earlier generations (G1 and G2).

- The G4 variant further improves upon G3 by generating less intrusive N-methylcarbazole as a by-product [4].

Catalytic Applications and Protocols

This compound is a highly versatile precatalyst that facilitates various carbon-heteroatom bond-forming reactions. The following table summarizes key methodologies from recent literature.

| Application | Substrates | Key Conditions / Notes | Citation |

|---|---|---|---|

| C–O Cross-Coupling | (Hetero)aryl bromides & fluorinated alcohols (e.g., TFE) | 1 mol% cat., Cs₂CO₃, Toluene, 100°C, 1-2h; Excellent for electron-rich/ poor arenes. [5] | [5] |

| C–S Cross-Coupling | Aryl halides & thioacetates | Unique effectiveness for this reaction; mild conditions for thiomethylation. [6] | [6] |

| C–N Cross-Coupling | Aryl halides/triflates & primary amides, amidines, amino acid esters | High efficiency for hindered substrates; minimal racemization with amino acid esters. [2] [3] | [2] [3] |

| Hydroxylation | Aryl & heteroaryl halides | Uses benzaldoxime as a hydroxide surrogate to form phenols. [2] [3] | [2] [3] |

Detailed Protocol: C–O Cross-Coupling with Fluorinated Alcohols [5] This protocol is adapted for potentially short reaction times, making it suitable for applications like radio-labeling with ¹⁸F.

- Reaction Setup: In a suitable reaction vessel, combine the (hetero)aryl bromide (1.0 equiv.), 2,2,2-trifluoroethanol (TFE, 2.0 equiv.), and Cs₂CO₃ (2.0 equiv.) in anhydrous toluene.

- Catalyst Addition: Add this compound (1 mol%) to the mixture.

- Reaction Execution: Heat the reaction mixture at 100°C for 1 to 2 hours with stirring. Monitor reaction progress by TLC or LC-MS.

- Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product can be isolated by standard work-up procedures (e.g., dilution with water and extraction with an organic solvent) and purified by flash column chromatography.

Practical Sourcing Information

For laboratory use, this compound is commercially available from major chemical suppliers. The table below provides representative packaging and pricing for your planning.

| Supplier | Product Number | Packaging | Price (Approx.) |

|---|---|---|---|

| Sigma-Aldrich [2] | 745979 | 100 mg | $77.37 |

| Sigma-Aldrich [2] | 745979 | 1 g | $352 |

| Scientific Labs [3] | 745979-2G | 2 g | £667.00 |

References

- 1. BPC 305: tBuBrettPhos Gen 3 | CAS 1536473 72 9 | Johnson Matthey [matthey.com]

- 2. - t Palladacycle Gen. 3 | 1536473-72-9 BuBrettPhos [chemicalbook.com]

- 3. [(2-DI-TERT-BUTYLPHOSPHINO-36- | 745979-2G | SIGMA-ALDRICH [scientificlabs.co.uk]

- 4. and G4 Buchwald Precatalysts G 3 [sigmaaldrich.com]

- 5. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed... [pmc.ncbi.nlm.nih.gov]

- 6. Thioetherification of Aryl Halides with Thioacetates [figshare.com]

tBuBrettPhos Pd G3 definition and role in catalysis

Core Definition and Key Characteristics

tBuBrettPhos Pd G3 is a palladacycle precatalyst incorporating the bulky, electron-rich biaryl ligand tBuBrettPhos [1] [2]. As a third-generation (G3) Buchwald precatalyst, it is explicitly designed to be air-, moisture-, and thermally-stable, and exhibits good solubility in common organic solvents [3] [4] [5]. Its key characteristics and identity are summarized below.

| Property | Description |

|---|---|

| Chemical Name | [ (2-Di-tert-butylphosphino-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)-2-(2'-amino-1,1'-biphenyl) ] Palladium(II) Methanesulfonate [4] [1] |

| CAS Registry Number | 1536473-72-9 [1] [2] |

| Molecular Formula | C({44})H({62})NO(_{5})PPdS [1] |

| Molecular Weight | 854.43 g/mol [1] |

| Physical Form | Brown-green solid [2] |

| Melting Point | 119-131 °C [4] [2] |

| Palladium Content | ~12.5% [1] |

Catalytic Mechanism and Role

The "precatalyst" designation means the compound itself is not the active catalyst but a stable precursor that transforms into the active catalytic species under reaction conditions.

- Stable Storage and Handling: The palladacycle structure provides stability, allowing the compound to be stored and handled in air without special precautions [3] [5].

- Rapid Activation in Reaction Mixture: Upon addition to a reaction mixture containing a base, the precatalyst undergoes a rapid and quantitative activation sequence. This involves base-induced reductive elimination to generate the active LPd(0) species (where L is the tBuBrettPhos ligand), a methanesulfonate salt, and a carbazole derivative [3] [6].

- Execution of Catalysis: The highly active LPd(0) species then enters the standard catalytic cycle for cross-coupling reactions [3].

This controlled, on-demand activation is a key advantage, avoiding the need to handle sensitive Pd(0) complexes directly and ensuring the precise L:Pd ratio is maintained for optimal performance [3] [5].

Figure 1: The activation pathway of this compound from a stable precatalyst to the active LPd(0) species.

Key Applications in Synthesis

This compound is a versatile catalyst that facilitates the formation of various carbon-heteroatom and carbon-carbon bonds [3] [5]. The table below summarizes its key applications with specific examples and optimized protocols.

| Reaction Type | Bond Formed | Example Application | Typical Reaction Conditions |

|---|

| C–O Cross-Coupling | C–O | Coupling of (hetero)aryl bromides with fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) to generate fluorinated alkyl aryl ethers [6]. | Precatalyst: 1 mol% this compound Base: Cs(_2)CO(_3) Solvent: Toluene Temperature: 100 °C Time: 0.5 - 2 h [6] | | Buchwald-Hartwig Amination | C–N | N-arylation of primary amides, amino acid esters (with minimal racemization), and hindered α,α,α-trisubstituted primary amines [3] [5] [2]. | Varies by substrate. For amino acid esters: mild conditions with aryl triflates [5] [2]. | | Thioetherification | C–S | Coupling of aryl halides with thioacetates to form thioarenes, including thiomethylation [7]. | Mild conditions; this compound identified as a unique effective catalyst for this transformation [7]. | | Carbonylative Coupling | C–C=O | Aminocarbonylation of (hetero)aryl bromides with amines to produce amides [3]. | Can be performed at low temperatures [3]. | | Hydroxylation | C–OH | Conversion of aryl and heteroaryl halides to phenols using benzaldoxime as a hydroxide surrogate [5] [2]. | --- | | Suzuki-Miyaura Coupling | C–C | Coupling of unstable boronic acids with electron-rich, sterically hindered (hetero)aryl chlorides [3]. | Mild conditions (rt to 40 °C), short reaction times (30 min) [3]. |

Rationale for Use and Best Practices

- Key Advantages: The primary benefits include lower catalyst loadings (often 0.5-1 mol%), shorter reaction times, and the ability to facilitate reactions that are challenging with traditional Pd sources [3] [4]. Its stability simplifies experimental workflow.

- Ligand Role: The tBuBrettPhos ligand is sterically demanding and electron-rich, which promotes challenging reductive elimination steps—particularly beneficial in C–O, C–N, and C–S couplings with less nucleophilic partners [6] [1] [7].

- Handling and Storage: Although air-stable for short-term handling, it is recommended for long-term storage under an inert atmosphere (nitrogen or argon) at 2-8°C [2].

- Comparison to G4: The Fourth-Generation (G4) Buchwald precatalysts feature a methylated biphenyl amine to generate less intrusive N-methylcarbazole byproduct [3]. This compound remains highly effective, and the choice between generations may depend on sensitivity to this specific byproduct.

This compound is a powerful tool for constructing complex molecular architectures. Its stability, ease of use, and broad applicability make it particularly valuable for researchers in medicinal and process chemistry.

References

- 1. BPC 305: tBuBrettPhos Gen 3 | CAS 1536473 72 9 | Johnson Matthey [matthey.com]

- 2. - t Palladacycle Gen. 3 | 1536473-72-9 BuBrettPhos [chemicalbook.com]

- 3. and G4 Buchwald Precatalysts G 3 [sigmaaldrich.com]

- 4. 96 1536473-72-9 tBuBrettPhos Pd G 3 [sigmaaldrich.com]

- 5. [(2-DI-TERT-BUTYLPHOSPHINO-36- | 745979-2G | SIGMA-ALDRICH [scientificlabs.co.uk]

- 6. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed... [pmc.ncbi.nlm.nih.gov]

- 7. Thioetherification of Aryl Halides with Thioacetates [figshare.com]

tBuBrettPhos Pd G3 Buchwald-Hartwig amination

Catalyst Introduction and Properties

tBuBrettPhos Pd G3 is a third-generation Buchwald precatalyst that has revolutionized palladium-catalyzed cross-coupling reactions. This catalyst exhibits superior stability under ambient conditions, demonstrating resistance to air, moisture, and elevated temperatures while maintaining excellent solubility in common organic solvents [1] [2].

Structurally, this compound belongs to the class of palladacycles featuring a methanesulfonate anion instead of chloride, which enhances its versatility and accommodates exceptionally bulky ligands [1] [3]. Upon activation under mild basic conditions, the precatalyst undergoes quantitative conversion to the active LPd(0) species without requiring external reducing agents, providing precise stoichiometric control over the ligand-to-palladium ratio [1] [3]. This controlled activation enables challenging transformations with reduced catalyst loadings and shorter reaction times compared to traditional palladium sources [1].

Detailed Protocol for Buchwald-Hartwig Aminination

Reaction Workflow

Step-by-Step Experimental Procedure

Reaction Setup

- Charge a dried Schlenk tube with aryl bromide (1.0 equiv, 0.5 mmol) and amine (1.2-1.5 equiv)

- Add anhydrous toluene (2.0 mL) and Cs₂CO₃ (1.5 equiv)

- Flask with inert gas (N₂ or Ar) for 5 minutes before adding This compound (1-2 mol%)

Reaction Execution

- Heat reaction mixture at 100°C with vigorous stirring

- Monitor reaction progress by TLC, GC, or LC-MS

- Typical reaction time: 1-2 hours at 100°C

Workup and Isolation

- Cool reaction mixture to room temperature

- Dilute with ethyl acetate (10 mL) and wash with water (2 × 5 mL)

- Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate

- Purify crude product by flash column chromatography on silica gel

Application Scope and Reaction Optimization

The utility of this compound extends across diverse substrate classes, particularly excelling in challenging transformations that require high catalyst activity and specialized ligand frameworks [1].

C-O Cross-Coupling Optimization Data

Table 1: Optimization of Reaction Conditions for C-O Cross-Coupling [4]

| Entry | Catalyst System | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 1 | BrettPhos + Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 100°C | 1h | 0% |

| 2 | tBuBrettPhos + Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 100°C | 1h | 51% |

| 3 | This compound | Cs₂CO₃ | Toluene | 100°C | 1h | 70% |

| 4 | This compound | K₂CO₃ | Toluene | 100°C | 1h | 8% |

| 5 | This compound | K₃PO₄ | Toluene | 100°C | 1h | 70% |

| 6 | This compound | Cs₂CO₃ | 1,4-Dioxane | 100°C | 1h | 61% |

| 7 | This compound | NaOtBu | 1,4-Dioxane | 100°C | 1h | 48% |

| 8 | This compound | Cs₂CO₃ | Toluene | 80°C | 1h | 34% |

Substrate Scope and Functional Group Tolerance

Table 2: Representative Examples from Literature [1] [4]

| Application Class | Specific Substrates | Conditions | Yield | Notes |

|---|---|---|---|---|

| Electron-rich aryl bromides | Morpholinyl, methoxy-substituted | 100°C, 0.5-2h | Up to 89% | Higher yields vs. NaOtBu/dioxane conditions |

| Electron-deficient aryl bromides | Sulfone, ester, ketone, aldehyde, nitro groups | 100°C, 1-2h | Excellent | Tolerates acidic α-protons |

| Heteroaryl bromides | Pyridines, pyrimidine, quinoline, quinoxaline | 80-100°C, 1-2h | Effective | Some substrates at lower temperature (80°C) |

| Pharmaceutical intermediates | N-Boc-flecainide precursor | Standard conditions | High | Demonstrates synthetic utility |

| Fluorinated alcohols | Trifluoroethanol, difluoroethanol, fluoroethanol | 100°C, 2h | High | Competition experiment shows reactivity trend |

Practical Considerations and Troubleshooting

- Catalyst Handling: Despite air and moisture stability, recommended to store under inert gas at 2-8°C and handle in glove box when possible [2]

- Side Reactions: Competitive hydrodehalogenation can occur with certain substrates; using appropriate bases and ligands minimizes this pathway [5]

- Green Chemistry Alternatives: Recent developments enable BH amination under quasi-solvent-free conditions using IR irradiation without exclusion of air or moisture [6]

- Scale-Up Considerations: For larger scales, K₃PO₄ may be preferred over Cs₂CO₃ due to significant cost difference while maintaining similar yields [4]

Summary

This compound represents a significant advancement in palladium catalysis for C-N and C-O bond-forming reactions. Its exceptional stability, controlled activation, and broad substrate scope make it particularly valuable for pharmaceutical applications where functional group tolerance is crucial. The optimized protocols presented here provide researchers with robust methodologies for implementing this powerful catalyst in both discovery and development settings.

References

- 1. and G4 Buchwald Precatalysts G 3 [sigmaaldrich.com]

- 2. - t Palladacycle Gen. 3 | 1536473-72-9 BuBrettPhos [chemicalbook.com]

- 3. CX Precatalysts | Umicore Buchwald [pmc.umicore.com]

- 4. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed... [pmc.ncbi.nlm.nih.gov]

- 5. – Buchwald - Wikipedia Hartwig amination [en.wikipedia.org]

- 6. Infrared Irradiation‐Assisted Green Approach for Pd ‐Catalyzed... [pmc.ncbi.nlm.nih.gov]

tBuBrettPhos Pd G3 Suzuki-Miyaura coupling

Catalyst Overview and Properties

tBuBrettPhos Pd G3 is a third-generation Buchwald precatalyst, belonging to a class of palladium complexes designed for efficient cross-coupling reactions [1] [2]. Its key characteristics include:

- Excellent Stability: The complex is stable under air, moisture, and elevated temperatures, simplifying handling and storage [1] [2].

- Controlled Activation: It cleanly generates the active LPd(0) species upon activation, ensuring high catalytic efficiency and precise control over the ligand-to-palladium ratio [1] [2].

- Broad Solubility: It is soluble in a wide range of common organic solvents, enhancing its utility in various reaction setups [1].

Protocol for Suzuki-Miyaura Coupling of Unprotected o-Bromoanilines

The following protocol is adapted from a recent (2024) study that successfully employed this compound for the challenging Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines, a substrate class typically requiring protection of the amine group [3].

Reaction Setup Diagram

Materials and Reagents

- Catalyst: this compound (CAS 1536473-72-9) [1]

- Substrates: Ortho-bromoaniline, Boronic ester (1.5-2.0 equivalents)

- Base: Cesium carbonate (Cs₂CO₃)

- Solvent: 2-Methyltetrahydrofuran (2-MeTHF)

- Inert Atmosphere: Nitrogen or Argon

Step-by-Step Procedure

- Preparation: In a dried reaction vial equipped with a stir bar, combine the ortho-bromoaniline (0.1 mmol, 1.0 equiv.) and the boronic ester (0.15-0.2 mmol, 1.5-2.0 equiv.).

- Addition of Reagents: Add Cs₂CO₃ (2-3 equiv.) to the mixture. Then, add the solvent (2-MeTHF, 0.1 M concentration relative to the aniline) and this compound (1-5 mol%).

- Reaction Execution: Purge the reaction vessel with an inert gas (N₂ or Ar), seal it, and heat the mixture to 70-80 °C with stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from several hours to 24 hours.

- Work-up: After completion, allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

- Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to obtain the desired biaryl product.

Substrate Scope and Functional Group Tolerance

The table below summarizes the broad substrate scope achievable with this compound, as demonstrated in the recent study [3].

| Boronic Ester Type | Example Substituent (R) | Reported Isolated Yield |

|---|---|---|

| Aryl - Neutral | Phenyl | Up to 97% |

| Aryl - Electron-Rich | 4-Methoxyphenyl | High yield |

| Aryl - Electron-Poor | 4-Nitrophenyl | High yield |

| Heteroaromatic | Pyridine, Furan, Indole, etc. | Good to excellent yields |

| Alkenyl | Styrenyl, Vinyl | Good yields |

| Benzyl | -CH₂C₆H₅ | Excellent yield |

| Alkyl | -CH₂CH₂OH | 82% |

Troubleshooting and Optimization Guide

Common challenges and solutions for reactions using this compound include:

- Low Conversion: If the reaction does not proceed to completion, confirm that the reaction mixture is thoroughly degassed and maintained under an inert atmosphere. Slightly increasing the catalyst loading (e.g., to 5 mol%) or temperature may help.

- Solvent Effect: The choice of solvent is critical. The study identified 2-MeTHF as uniquely effective for this specific transformation, outperforming dioxane, toluene, or EtOAc [3].

- Base Selection: Cs₂CO₃ was identified as the optimal base for this protocol. Other common bases like K₂CO₃ may give inferior results [3].

- Catalyst-Specific Activity: The high activity of this compound is often unique. The study found that other catalysts, including SPhos Pd G4 and XPhos Pd G3, yielded little to no product for this challenging coupling [3].

Mechanistic Insights

Catalytic Cycle Diagram

The Suzuki-Miyaura catalytic cycle involves several key steps [4]:

- Oxidative Addition: The active Pd(0) species inserts into the carbon-halogen bond of the aryl halide, forming an LPd(Ar)X complex.

- Ligand Exchange: The halide (X) is displaced by a hydroxide ion (from the base), forming an LPd(Ar)OH complex. Recent single-molecule studies have confirmed that this ligand exchange occurs before transmetalation [5] [6].

- Transmetalation: The base-activated boronate (Ar'-B(OR)₃⁻) transfers the second aryl group (Ar') to palladium, forming a diaryl LPd(Ar)(Ar') complex. This step is often rate-determining [6].

- Reductive Elimination: The two aryl groups on palladium couple, forming the final C-C bond and releasing the biaryl product while regenerating the active Pd(0) catalyst.

Key Advantages for Drug Development

- Handling Simplicity: The stability of this compound allows for its use outside a glovebox, streamlining workflow in a medicinal chemistry setting [1] [2].

- Broad Scope: Its ability to couple a wide range of sensitive and sterically hindered substrates, including those with unprotected amines, reduces the need for protecting group manipulations, saving time and resources [3].

- Scalability: The protocol has been demonstrated on a gram scale, providing a clear path from initial discovery to larger-scale synthesis for biological testing [3].

References

- 1. 96 1536473-72-9 tBuBrettPhos Pd G 3 [sigmaaldrich.com]

- 2. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 3. – Suzuki cross- Miyaura of unprotected ortho -bromoanilines... coupling [pubs.rsc.org]

- 4. Suzuki-Miyaura cross-coupling: Practical Guide [yonedalabs.com]

- 5. Unveiling the full reaction path of the Suzuki - Miyaura cross- coupling ... [communities.springernature.com]

- 6. Unveiling the full reaction path of the Suzuki – Miyaura cross- coupling ... [nature.com]

tBuBrettPhos Pd G3 C-N cross-coupling protocol

Understanding tBuBrettPhos Pd G3

This compound is a third-generation Buchwald precatalyst, part of a class of catalysts designed for superior performance in cross-coupling reactions.

| Property | Description |

|---|---|

| Chemical Name | Methanesulfonato(2-di-tert-butylphosphino-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) [1] [2] |

| CAS Number | 1536473-72-9 [1] [2] |

| Appearance | Brown-green solid [2] |

| Melting Point | 119-131 °C [1] [2] |

| Assay | ≥ 96% [1] |

| Key Features | Air, moisture, and thermally stable; highly soluble in common organic solvents [1] [3] |

A key advantage of G3 precatalysts is their designed activation pathway. They quantitatively generate the active LPd(0) species under mild basic conditions, leading to faster reaction initiation and higher efficiency [3].

The diagram below illustrates the general catalytic cycle and key experimental setup principles for cross-coupling reactions using this precatalyst.

Documented Reaction Scope and Performance

While a dedicated C-N protocol is not available, the tables below summarize the proven reactivity of this compound based on the search results, which can inform experimental design.

Table 1: Cross-Coupling Reactions Facilitated by this compound [1] [3]

| Reaction Type | Bond Formed | Key Applications & Notes |

|---|---|---|

| C–N Cross-Coupling | C–N | N-arylation of primary amides, amino acid esters (minimal racemization), and amidines [3] [2]. |

| C–O Cross-Coupling | C–O | Coupling of (hetero)aryl halides with alcohols (including fluorinated alcohols); synthesis of diaryl ethers [4] [3]. |

| C–C Cross-Coupling | C–C | Suzuki-Miyaura, Negishi, Stille, and Sonogashira couplings [1]. |

| Other Couplings | C–S, C–F, C–CF3 | Hydroxylation of aryl/heteroaryl halides; formation of C–S bonds [1] [3]. |

Table 2: Example Performance in C–O Coupling of Aryl Bromides with Trifluoroethanol [4] Conditions: 1 mol% this compound, Cs₂CO₃, Toluene, 100 °C, 1-2 hours.

| Aryl Bromide Substrate | Product Yield | Key Observation |

|---|---|---|

| Electron-rich (e.g., with morpholinyl, methoxy groups) | High yields (e.g., 89% isolated) | Reaction times of 0.5-2 hours. |

| Electron-deficient (with ester, ketone, nitro groups) | Excellent yields | Good tolerance for acidic α-protons. |

| Heteroaryl bromides (pyridines, quinolines, etc.) | Effective coupling | Some reactions successful at 80°C. |

Guidance for Protocol Development

Since a direct C-N protocol is unavailable, here are steps to develop one:

- Consult Primary Literature: The most detailed protocols are often in original research papers. I suggest searching scientific databases for articles using this compound in C-N coupling, particularly Buchwald-Hartwig amination.

- Leverage General Principles: The successful C–O coupling protocol provides a strong starting point [4]. Toluene is an effective solvent, and Cs₂CO₃ is a suitable mild base. The catalyst loading is typically 1 mol%.

- Adapt from Analogous Catalysts: Technical documents for other Buchwald G3/G4 precatalysts provide detailed C-N coupling procedures [3]. While not identical, the core principles—handling, activation, and reaction setup—are directly transferable to this compound.

References

Introduction to tBuBrettPhos Pd G3 in C-O Cross-Coupling

References

- 1. and G4 Buchwald Precatalysts G 3 [sigmaaldrich.com]

- 2. [(2-DI-TERT-BUTYLPHOSPHINO-36- | 745979-2G | SIGMA-ALDRICH [scientificlabs.co.uk]

- 3. of Fluorinated Alkyl Aryl Synthesis by Palladium-Catalyzed... Ethers [pmc.ncbi.nlm.nih.gov]

- 4. - t Palladacycle Gen. 3 | 1536473-72-9 BuBrettPhos [chemicalbook.com]

- 5. - t Palladacycle Gen. 3 CAS#: 1536473-72-9 BuBrettPhos [chemicalbook.com]

- 6. China BrettPhos Pd 丨CAS 1470372-59-8 Manufacturers Suppliers... G 3 [leapchem.com]

Comprehensive Application Notes and Protocols for Phenol Synthesis from Aryl Halides Using tBuBrettPhos Pd G3 Catalyst

Then, I will now begin writing the main body of the article.

Introduction to tBuBrettPhos Pd G3 Catalyst

This compound represents a third-generation Buchwald precatalyst that has revolutionized transition-metal-catalyzed cross-coupling reactions for the formation of C-O bonds. This sophisticated palladium complex exhibits exceptional air and moisture stability, unlike many traditional palladium catalysts that require stringent anaerobic conditions. The catalyst demonstrates remarkable thermal stability and excellent solubility across a wide range of common organic solvents, making it particularly valuable for diverse synthetic applications. These properties collectively contribute to its utility in facilitating challenging transformations under relatively mild conditions, including the synthesis of phenols from aryl halides—a transformation of significant importance in pharmaceutical and agrochemical development [1] [2].

The structural design of this compound incorporates a bulky biarylphosphine ligand that plays a crucial role in facilitating the reductive elimination step—often the rate-determining step in palladium-catalyzed C-O bond formation. This catalyst belongs to the class of aminobiphenyl palladacycle precatalysts that quantitatively generate the active LPd(0) species upon exposure to base. Compared to earlier generations of Buchwald catalysts, the G3 precatalysts offer significant advantages including lower catalyst loadings, reduced reaction times, and exceptional functional group tolerance. These characteristics make this compound particularly suitable for the synthesis of phenols and hydroxylated heteroarenes from corresponding aryl halides, providing a superior alternative to traditional methods such as nucleophilic aromatic substitution or hydrolysis of diazonium salts [3] [4].

Catalyst Properties and Advantages

The this compound precatalyst possesses several distinctive physical and chemical properties that contribute to its exceptional performance in cross-coupling reactions. With a molecular formula of C44H63NO5PPdS and a molecular weight of 855.43 g/mol, this complex appears as a brown-green solid with a melting point range of 119-131°C. It is recommended to store the catalyst under inert gas (nitrogen or argon) at 2-8°C to maintain long-term stability. The catalyst is commercially available with a typical purity of 96% and is characterized by its air and moisture stability, allowing for easier handling compared to many other phosphine-ligated palladium complexes that require strict exclusion of air and moisture [1] [2].

The structural advantages of this compound translate into several practical benefits for synthetic applications:

Efficient Activation: The precatalyst rapidly generates the active LPd(0) species upon treatment with base, avoiding the formation of inactive palladium black that can plague other catalyst systems.

Broad Functional Group Tolerance: The steric and electronic properties of the tBuBrettPhos ligand enable successful cross-coupling with substrates containing sensitive functional groups such as ketones, esters, nitriles, and aldehydes.

Low Catalyst Loadings: Reactions typically proceed efficiently with only 0.5-2 mol% catalyst loading, making it cost-effective for both research and potential industrial applications.

Mild Reaction Conditions: Many transformations can be performed at or near room temperature, minimizing decomposition of sensitive substrates and products [3] [5].

These properties collectively establish this compound as a versatile and robust catalyst for challenging C-O bond-forming reactions, particularly for the synthesis of phenols from aryl halides where traditional methods often suffer from limited substrate scope or require harsh reaction conditions.

Reaction Optimization and Scope

Optimization of Reaction Conditions

Extensive research has been conducted to optimize the reaction parameters for the Pd-catalyzed hydroxylation of aryl halides using this compound. The key optimization findings are summarized in Table 1, which highlights the critical factors influencing reaction efficiency. The choice of base has been identified as particularly crucial, with inorganic bases such as Cs2CO3 and K3PO4 providing superior results compared to alkoxide bases for many substrates. The solvent system also significantly impacts the reaction outcome, with toluene and 1,4-dioxane/water mixtures demonstrating particular effectiveness depending on the specific substrate and base combination [5] [4].

Temperature and reaction time represent additional important variables that require optimization based on substrate reactivity. While many aryl bromides undergo efficient hydroxylation at 80-100°C within 1-2 hours, more challenging substrates such as electron-rich aryl chlorides may require extended reaction times or slightly elevated temperatures. Interestingly, the addition of water has been found to enhance reaction efficiency in many cases, with optimal results typically observed at 10-20 equivalents relative to the aryl halide substrate. This effect is attributed to improved solubility of the inorganic base and potential stabilization of the active catalytic species [4].

Table 1: Optimization of Reaction Conditions for Phenol Synthesis Using this compound

| Parameter | Options Tested | Optimal Conditions | Substrate Specificity |

|---|---|---|---|

| Base | Cs₂CO₃, K₃PO₄, K₂CO₃, Na₂CO₃, NaOtBu | Cs₂CO₃ or K₃PO₄ | Cs₂CO₃ for temp-sensitive substrates |

| Solvent | Toluene, 1,4-dioxane, THF, tert-amyl alcohol | Toluene or 1,4-dioxane/H₂O mixture | 1,4-dioxane/H₂O for heteroaryl halides |

| Temperature | Room temp, 80°C, 100°C | 80-100°C | Room temp for activated bromides |

| Reaction Time | 0.5-24 hours | 1-4 hours | Extended time for chlorides |

| Water Additive | 0-40 equivalents | 10-20 equivalents | Substrate-dependent |

| Catalyst Loading | 0.5-5 mol% | 1-2 mol% | Higher loading for chlorides |

Substrate Scope and Limitations

The this compound-catalyzed hydroxylation exhibits an exceptionally broad substrate scope, accommodating diverse aryl and heteroaryl halides with varying electronic and steric properties. As summarized in Table 2, the reaction successfully transforms electron-rich aryl bromides containing methoxy, alkyl, and morpholino substituents, typically yielding the corresponding phenols in high yields (85-96%). Similarly, electron-deficient aryl bromides bearing ketone, ester, sulfone, aldehyde, and nitro groups undergo efficient coupling, with yields generally ranging from 80-95%. The reaction demonstrates remarkable functional group compatibility, tolerating functionalities that are often problematic under traditional phenol synthesis conditions [5] [4].

The methodology extends beyond simple aryl bromides to include heteroaryl bromides derived from pyridine, pyrimidine, quinoline, quinoxaline, and various fused heterocyclic systems. These substrates typically provide the hydroxylated heteroarenes in good to excellent yields (75-92%), highlighting the versatility of the catalyst system. Regarding the halide component, aryl bromides generally exhibit superior reactivity compared to aryl chlorides, though activated aryl chlorides such as those containing electron-withdrawing groups still react efficiently. Sterically hindered ortho-substituted aryl halides also participate in the transformation, albeit with somewhat reduced efficiency in some cases [5] [4].

Table 2: Substrate Scope for this compound-Catalyzed Phenol Synthesis

| Substrate Class | Representative Examples | Typical Yields | Reaction Conditions |

|---|---|---|---|

| Electron-rich aryl bromides | 4-Bromoanisole, 2-Bromomestylene | 85-96% | 100°C, 1-2 h |

| Electron-deficient aryl bromides | 4-Bromoacetophenone, Methyl 4-bromobenzoate | 80-95% | 80°C, 1-2 h |

| Sterically hindered bromides | 2,6-Dimethylbromobenzene, 1-Bromonaphthalene | 75-90% | 100°C, 2-4 h |

| Heteroaryl bromides | 3-Bromopyridine, 2-Bromobenzofuran | 75-92% | 80-100°C, 1-3 h |

| Activated aryl chlorides | 4-Chloroacetophenone, Fenofibrate chloride | 70-90% | 100°C, 4-8 h |

| Electron-rich aryl chlorides | 4-Chloroanisole | 40-60% | 100°C, 12-24 h |

Step-by-Step Experimental Protocols

General Procedure for Phenol Synthesis from Aryl Bromides

Materials: Aryl bromide substrate (1.0 mmol), this compound (1-2 mol%), anhydrous Cs₂CO₃ (3.0 mmol), anhydrous toluene (2 mL), distilled water (20 µL for 1.1 mmol, or 10 equiv relative to substrate). Special Equipment: Schlenk flask or reaction tube, magnetic stirrer, heating block, nitrogen or argon atmosphere.

Step-by-Step Protocol:

Reaction Setup: In an inert atmosphere glove box or using standard Schlenk techniques, charge the reaction vessel with this compound (8.5-17 mg, 1-2 mol%) and Cs₂CO₃ (977 mg, 3.0 mmol). Seal the vessel with a rubber septum and temporarily remove it from the glove box [5] [4].

Addition of Reagents: Under a positive flow of inert gas, add anhydrous toluene (2 mL) via syringe, followed by the aryl bromide substrate (1.0 mmol). Finally, add distilled water (20 µL, 1.1 mmol) using a microsyringe. The water serves as a critical additive to enhance reaction efficiency without comprising the anhydrous conditions required for catalyst activation [4].

Reaction Execution: Stir the reaction mixture at 100°C for the appropriate time (typically 1-4 hours, monitored by TLC or GC/MS). The reaction progress can be observed by the formation of a homogeneous solution and the gradual darkening of the reaction mixture [5].

Work-up Procedure: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and transfer to a separatory funnel. Wash with brine (2 × 5 mL), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure [4].

Purification: Purify the crude product by flash column chromatography on silica gel using hexanes/ethyl acetate gradients as eluent to afford the desired phenol product. Characterize the product by ( ^1H ) NMR, ( ^{13}C ) NMR, and mass spectrometry [5] [4].

Alternative Protocol for Room Temperature Hydroxylation

For base-sensitive substrates or when employing highly activated aryl bromides, a mild room temperature procedure has been developed with the following modifications:

Base Modification: Replace Cs₂CO₃ with CsOH·H₂O (3.0 mmol), which provides enhanced solubility and reactivity at lower temperatures.

Solvent System: Use 1,4-dioxane (2 mL) instead of toluene, with additional water (10 equiv) added to the reaction mixture.

Extended Reaction Time: Stir the reaction at room temperature for 16-24 hours to achieve complete conversion.

Catalyst Loading: Maintain this compound at 2 mol% to ensure efficient catalysis at the reduced temperature [4].

This modified protocol is particularly effective for substrates containing base-sensitive functional groups such as aldehydes, ketones, or esters, typically providing yields of 70-96% depending on the specific substrate structure and electronic properties.

Synthesis of Fluorinated Alkyl Aryl Ethers

The this compound catalyst also enables the efficient synthesis of fluorinated alkyl aryl ethers through cross-coupling with fluorinated alcohols, a transformation relevant to medicinal chemistry and PET imaging agent development. The specialized protocol follows these parameters:

Reagents: Aryl bromide (1.0 mmol), 2,2,2-trifluoroethanol (1.5 mmol), this compound (1 mol%), Cs₂CO₃ (3.0 mmol), anhydrous toluene (2 mL).

Reaction Conditions: Heat at 100°C for 0.5-2 hours under nitrogen atmosphere.

Scope: Compatible with electron-rich and electron-poor aryl bromides, as well as heteroaryl bromides, typically providing yields of 70-95%.

Application: This method has been adapted for the synthesis of ( ^{18}F )-labeled trifluoroethyl ethers using [( ^{18}F )]trifluoroethanol, demonstrating its utility in radiochemistry [5].

Reaction Mechanism and Workflow

The catalytic cycle for this compound-mediated hydroxylation of aryl halides follows a conventional Pd(0)/Pd(II) mechanism, with specific enhancements attributable to the unique properties of the tBuBrettPhos ligand. The mechanism, visualized in Figure 1, proceeds through three fundamental stages: (1) activation of the precatalyst to generate the active LPd(0) species; (2) oxidative addition of the aryl halide substrate; and (3) transmetalation with the hydroxide source followed by reductive elimination to yield the phenol product while regenerating the active catalyst [3] [4].

The catalyst activation begins with base-induced decomposition of the Pd(II) precatalyst, resulting in C-N bond-forming reductive elimination to generate an N-arylcarbazole byproduct and the active LPd(0) species. This activation step is particularly efficient for G3 precatalysts, occurring rapidly under the reaction conditions. In the oxidative addition step, the electron-rich LPd(0) species inserts into the carbon-halogen bond of the aryl halide substrate, forming an aryl-Pd(II)-halide complex. The steric bulk of the tBuBrettPhos ligand facilitates this process even for challenging aryl chlorides. The transmetalation step involves reaction of the aryl-Pd(II)-halide complex with the hydroxide source, displacing the halide and forming an aryl-Pd(II)-hydroxide species. Finally, reductive elimination from this intermediate yields the phenol product and regenerates the LPd(0) catalyst, completing the catalytic cycle. The bulky tBuBrettPhos ligand accelerates this final step, which is often rate-determining in Pd-catalyzed C-O bond-forming reactions [3] [4].

Figure 1: Catalytic Cycle for this compound-Mediated Hydroxylation of Aryl Halides

The experimental workflow for phenol synthesis using this methodology follows a logical sequence of steps from reaction setup through purification and characterization. Figure 2 illustrates this workflow, highlighting the critical operations and decision points throughout the process. Proper execution of each step is essential for achieving optimal results, with particular attention to maintaining anhydrous conditions during the initial reaction setup and carefully controlling temperature during the reaction phase. The workflow emphasizes the importance of reaction monitoring to determine the optimal endpoint and the selection of appropriate purification techniques based on the specific product properties [5] [4] [6].

Figure 2: Experimental Workflow for Phenol Synthesis Using this compound

Practical Applications and Conclusions

The this compound-catalyzed hydroxylation of aryl halides has found significant utility in pharmaceutical research and development, where phenol derivatives serve as key intermediates and final active ingredients. The methodology has been successfully applied to the late-stage functionalization of complex drug-like molecules, enabling efficient introduction of phenolic functionality without protection/deprotection sequences. This approach is particularly valuable for metabolic blocking strategies in medicinal chemistry, where deuterium or fluorine incorporation at metabolically labile sites can improve the pharmacokinetic profiles of drug candidates [7] [5].

The broad functional group compatibility of this transformation allows for its application in the synthesis of diverse phenolic compounds, including those with base-sensitive functionalities that would not survive traditional phenol synthesis conditions. The method has been successfully employed in the preparation of key intermediates for pharmaceuticals such as flecainide and lansoprazole, as well as in the synthesis of fluorinated aryl ethers for PET imaging agents. The compatibility with heteroaryl halides further expands its utility to the synthesis of hydroxylated heterocycles, which are prevalent scaffolds in modern drug discovery [5] [4].

References

- 1. - t Palladacycle Gen. 3 | 1536473-72-9 BuBrettPhos [chemicalbook.com]

- 2. [(2-DI-TERT-BUTYLPHOSPHINO-36- | 745979-2G | SIGMA-ALDRICH [scientificlabs.co.uk]

- 3. and G4 Buchwald Precatalysts G 3 [sigmaaldrich.com]

- 4. Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides ... [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed... [pmc.ncbi.nlm.nih.gov]

- 6. -catalyzed amination reactions of Pd ... | Nature aryl halides Protocols [nature.com]

- 7. - Pd deuteration of catalyzed ... | Nature Communications aryl halides [nature.com]

Reactivity of tBuBrettPhos Pd G3 with Aryl Electrophiles

| Aryl Electrophile | Example Substrate | Reaction Type | Reported Outcome |

|---|---|---|---|

| Aryl Bromides | Various electron-rich and electron-poor (hetero)aryl bromides [1] | C–O Cross-Coupling [1] | High Yields (Excellent functional group tolerance, short reaction times) |

| Activated Aryl Chlorides | Fenofibrate derivative (electron-deficient) [1] | C–O Cross-Coupling [1] | Excellent Yield (96% yield) |

| Unactivated/Electron-Rich Aryl Chlorides | 4-Chloroanisole (1b(Cl)) [1] | C–O Cross-Coupling [1] | Traces of Product (Not a competent substrate) |

Detailed Experimental Protocol for C–O Cross-Coupling

This protocol for synthesizing fluorinated alkyl aryl ethers is adapted from a published procedure that highlights the use of tBuBrettPhos Pd G3 with aryl bromides and activated aryl chlorides [1].

Reaction Setup Diagram

Step-by-Step Procedure

- Charge Reaction Vessel: In a sealed-dry reaction tube, combine the aryl halide (0.20 mmol), fluorinated alcohol (0.30 mmol, 1.5 equiv), and Cs₂CO₃ (0.40 mmol, 2.0 equiv) [1].

- Add Catalyst and Solvent: Add This compound (1 mol%) to the mixture. Then, add anhydrous toluene (0.4 mL) to achieve a concentration of 0.5 M relative to the aryl halide [1].

- Execute Reaction: Heat the sealed reaction mixture at 100 °C for 2 hours with vigorous stirring. The reaction progress can be monitored by TLC or LCMS.

- Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (~10 mL) and wash with water. Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

- Purification: Concentrate the organic solution under reduced pressure and purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Key Reaction Parameters

- Catalyst Loading: 1 mol% is standard, but loadings as low as 0.1-1 mol% are often effective for various cross-couplings [2] [3].

- Base and Solvent: Cs₂CO₃ in toluene is optimal for this specific protocol. K₃PO₄ is a cheaper alternative that provided comparable yield in optimization studies [1].

- Temperature and Time: The 100°C for 2 hours is recommended for full conversion of aryl bromides. For some electron-poor substrates, the temperature can be lowered to 80°C [1].

- Handling: The precatalyst is air- and moisture-stable, but reactions should be set up under an inert atmosphere (N₂/Ar) for optimal reproducibility [4] [2].

Key Considerations for Reaction Success

- Precatalyst Advantages: this compound is a third-generation precatalyst that quantitatively generates the active LPd(0) species, offers precise ligand-to-palladium ratio control, and is highly soluble in common organic solvents [2]. The methanesulfonate anion in G3 precatalysts enhances their versatility and solution stability compared to earlier generations [2] [5].

- Ligand Role: The high performance stems from the tBuBrettPhos ligand, a bulky, electron-rich biarylphosphine that creates a sterically hindered environment around palladium, facilitating the challenging oxidative addition step and preventing catalyst deactivation [6].

- Scope and Limitations: This catalyst excels in C–O [1], C–N (arylation of primary amides, amidines) [4] [2], and C–S bond formation [7]. However, as the data shows, electron-rich aryl chlorides like 4-chloroanisole are poor substrates [1]. For such demanding transformations, screening other catalysts like AdCyBrettPhos Pd G3 may be necessary [1].

Reference Information

- ChemicalBook Product Page for t-BuBrettPhos Palladacycle Gen. 3 [4].

- Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed Cross-Coupling of Aryl Bromides with Fluorinated Alcohols. Org. Lett. 2020, 22, 16, 6573–6577 [1].

- Sigma-Aldrich Technical Article: G3 and G4 Buchwald Precatalysts [2].

References

- 1. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed... [pmc.ncbi.nlm.nih.gov]

- 2. and G4 Buchwald Precatalysts G 3 [sigmaaldrich.cn]

- 3. China BrettPhos Pd 丨CAS 1470372-59-8 Manufacturers Suppliers... G 3 [leapchem.com]

- 4. - t Palladacycle Gen. 3 | 1536473-72-9 BuBrettPhos [chemicalbook.com]

- 5. Buchwald CX Precatalysts | Umicore [pmc.umicore.com]

- 6. China 2-Di-tert-butylphosphino-2,4,6-triisopropylbiphenyl丨CAS... [leapchem.com]

- 7. Thioetherification of Aryl Halides with Thioacetates [pubmed.ncbi.nlm.nih.gov]

tBuBrettPhos Pd G3 catalytic hydroxylation

Background & Introduction

tBuBrettPhos Pd G3 is a third-generation (G3) Buchwald precatalyst. Its key advantages include stability to air, moisture, and heat, quantitative generation of the active LPd(0) species, and high solubility in common organic solvents [1] [2]. These properties make it highly valuable in cross-coupling reactions, including the challenging conversion of aryl halides to phenols (hydroxylation) [1] [3].

Traditional methods for phenol synthesis often require strong bases, which can be incompatible with many functional groups. The protocol using This compound with benzaldehyde oxime as a hydroxide surrogate addresses this by providing a milder, more general alternative that avoids strong basic conditions and problematic Ar-Pd-OH intermediates [4].

Key Hydroxylation Protocols & Data

Protocol 1: Hydroxylation Using a Hydroxide Surrogate

This method is highly versatile for converting aryl bromides and activated aryl chlorides to phenols [4].

Reaction Setup:

- Catalyst: this compound (1-2 mol %)

- Base: Cs₂CO₃ or K₃PO₄ (2.0-3.0 equiv)

- Hydroxide Source: Benzaldehyde oxime (1.5-2.0 equiv)

- Solvent: DMF or 2-MeTHF

- Temperature: 80-100 °C

- Time: 16 hours

Detailed Procedure:

- In a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), combine the aryl halide (1.0 equiv), this compound, and benzaldehyde oxime.

- Add the base and solvent.

- Stir the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until completion.

- After cooling, quench the reaction with water and extract with ethyl acetate.

- Purify the crude product by flash column chromatography.

Protocol 2: Direct Coupling with Fluorinated Alcohols

This protocol is optimized for introducing fluorinated alkoxy groups, which is valuable in medicinal chemistry [3].

Reaction Setup:

- Catalyst: this compound (1 mol %)

- Base: Cs₂CO₃ (2.0 equiv)

- Solvent: Toluene

- Temperature: 100 °C

- Time: 0.5 - 2 hours

Detailed Procedure:

- Combine the aryl bromide (1.0 equiv), this compound, and fluorinated alcohol (e.g., 2,2,2-trifluoroethanol, 1.5-2.0 equiv) in toluene.

- Add Cs₂CO₃ to the mixture.

- Heat the reaction at 100 °C with vigorous stirring.

- Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

- Concentrate and purify the product.

The following table summarizes the optimized conditions for the direct coupling with fluorinated alcohols based on the research [3]:

Table 1: Reaction Optimization for Coupling with Trifluoroethanol

| Entry | Variation from Standard Conditions | Yield (%) |

|---|---|---|

| 1 | BrettPhos/Pd₂(dba)₃ instead of this compound | 0 |

| 2 | XPhos/Pd₂(dba)₃ instead of this compound | 0 |

| 3 | tBuBrettPhos/Pd₂(dba)₃ instead of this compound | 51 |

| 4 | Standard Conditions: this compound, Toluene, Cs₂CO₃ | 70 |

| 5 | Base: K₂CO₃ instead of Cs₂CO₃ | 8 |

| 6 | Base: K₃PO₄ instead of Cs₂CO₃ | 70 |

| 7 | Solvent: 1,4-dioxane instead of toluene | 61 |

| 8 | Temperature: 80 °C instead of 100 °C | 34 |

| 9 | Time: 30 minutes instead of 1 hour | 48 |

Reaction Scope & Functional Group Tolerance

The this compound catalyzed hydroxylation exhibits a broad substrate scope and excellent functional group compatibility [3] [4].

Table 2: Substrate Scope and Performance

| Aryl Halide Substrate | Product | Yield | Notes |

|---|---|---|---|

| Electron-rich aryl bromides | Trifluoroethyl aryl ether | High (e.g., 89%) | Morpholinyl, methoxy groups tolerated [3]. |

| Electron-deficient aryl bromides | Trifluoroethyl aryl ether | Excellent | Tolerates sulfone, ester, ketone, aldehyde, nitro groups [3]. |

| Heteroaryl bromides | Trifluoroethyl heteroaryl ether | Excellent | Pyridines, pyrimidine, quinoline, quinoxaline [3]. |

| 1,4-Dibromobenzene | Bis(trifluoroethoxy)benzene | High | Double C–O cross-coupling in one step [3]. |

| Aryl chlorides | Phenol / Ether | Good to Excellent | Requires activated substrates (e.g., fenofibrate) [3]. |

Workflow & Mechanism

The following diagram illustrates the general experimental workflow for a typical hydroxylation reaction using this compound:

Practical Handling & Safety

- Storage: Store the precatalyst under an inert gas (nitrogen or argon) at 2-8°C [5].

- Appearance & Properties: this compound is a brown-green solid with a melting point of 119-131°C [5] [6].

- Safety: It carries the GHS08 health hazard symbol and hazard statement H350i, indicating it may cause cancer if inhaled [5]. Always review the Safety Data Sheet (SDS) before use and handle in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

This compound is a powerful and reliable tool for the catalytic hydroxylation of aryl halides and the synthesis of fluorinated alkyl aryl ethers. Its stability, high activity, and compatibility with a wide range of functional groups make it particularly suitable for complex molecule synthesis in research and drug development.

References

- 1. and G4 Buchwald Precatalysts G 3 [sigmaaldrich.com]

- 2. 96 1536473-72-9 tBuBrettPhos Pd G 3 [sigmaaldrich.com]

- 3. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed... [pmc.ncbi.nlm.nih.gov]

- 4. CAS 1536473-72-9 this compound - Alfa Chemistry [alfa-chemistry.com]

- 5. - t Palladacycle Gen. 3 | 1536473-72-9 BuBrettPhos [chemicalbook.com]

- 6. [(2-DI-TERT-BUTYLPHOSPHINO-36- | 745979-2G | SIGMA-ALDRICH [scientificlabs.co.uk]

tBuBrettPhos Pd G3 amino acid ester N-arylation

tBuBrettPhos Pd G3 Catalyst Overview

This compound is a third-generation Buchwald palladacycle precatalyst renowned for its stability and efficiency in cross-coupling reactions [1]. Its key characteristics are summarized below.

| Property | Specification |

|---|---|

| CAS Number | 1536473-72-9 [1] [2] |

| Molecular Formula | C₄₄H₆₂NO₅PPdS (for methanesulfonate salt) [1] [2] |

| Molecular Weight | 854.43 g/mol [2] |

| Palladium Content | ~12.5% [2] |

| Physical Form | Brown-green solid [1] |

| Melting Point | 119-131 °C [1] |

| Storage | Under inert gas (nitrogen/Argon) at 2-8°C; protect from light [1] [3] |

This precatalyst is air-, moisture-, and thermally-stable, readily soluble in common organic solvents, and enables lower catalyst loadings and shorter reaction times compared to earlier generations [1]. It activates rapidly under mild conditions, which is crucial for preventing epimerization of sensitive substrates like amino acid esters [4].

Application in N-Arylation of Amino Acid Esters

The N-arylation of amino acid esters is a valuable transformation for creating N-aryl amino acid derivatives, which are important building blocks in pharmaceutical and agrochemical research [4]. A major hurdle has been the racemization of the chiral α-stereocenter under traditional harsh coupling conditions. The method using this compound successfully addresses this issue [5] [4].

Key Advantages of the Method

- Minimal Racemization: The mild reaction conditions specifically designed for this precatalyst result in minimal loss of enantiomeric purity [5] [4].

- Broad Substrate Scope: The protocol is effective for both α- and β-amino acid esters, including methyl, tert-butyl, and benzyl esters [4].

- High Yielding: The reaction proceeds efficiently with a wide range of amino acid side chains and aryl electrophiles [4].

The following diagram illustrates the logical workflow for developing and optimizing this reaction, which combined initial screening with statistical Design of Experiment (DOE) analysis to balance yield and enantiopurity.

Optimized Reaction Protocol

The following table outlines the specific materials and conditions for the coupling of phenylalanine tert-butyl ester with phenyl triflate as a model reaction [4].

| Reaction Component | Optimal Conditions & Substrates |

|---|---|

| Amino Acid Ester | Phenylalanine tert-butyl ester (1.2 equiv), free base |

| Aryl Electrophile | Phenyl trifluoromethanesulfonate (triflate) (1.0 equiv) |

| Precatalyst | This compound (5 mol%) |

| Base | Cesium carbonate (Cs₂CO₃, 3.0 equiv) |

| Solvent | As determined by DOE (e.g., Toluene or 1,4-Dioxane) |

| Temperature | 50 °C |

| Atmosphere | Conducted under an inert atmosphere (e.g., N₂ or Ar) |

| Additives | None required (Molecular sieves were found detrimental) |

Critical Protocol Steps and Handling Notes

- Base Selection is Critical: The use of strong bases like sodium tert-butoxide leads to complete racemization. Cesium carbonate was identified as a sufficiently weak base that enables the catalytic cycle while preserving stereochemical integrity [4].

- Electrophile Choice: Aryl triflates are superior to aryl bromides or chlorides for this transformation, providing both higher yield and better enantiomeric excess [4].

- Catalyst Handling: The precatalyst is air-stable but should be stored under an inert atmosphere at 2-8°C to ensure long-term stability. Weigh it out quickly to minimize exposure to air and moisture [1] [3].

- Exclusion of Molecular Sieves: The optimization process revealed that adding 3 Å molecular sieves significantly decreased yield with only a minor benefit to enantioselectivity, and they are therefore omitted from the optimized protocol [4].

Substrate Scope and Performance

The general applicability of this method has been demonstrated across a variety of substrates. Key findings on the scope of amino acid esters and aryl triflates are summarized below.

Scope of Amino Acid Esters

The protocol is suitable for a wide range of amino acid esters. Performance can vary based on the protecting group and side chain.

| Amino Acid Ester | Performance (Yield & Enantiomeric Excess - ee) |

|---|---|

| Hydrophobic Amino Acids (e.g., Gly, Ala, Val, Leu, Phe) | High yield, good to excellent enantioretention [4]. |

| Protected Polar/Aromatic Amino Acids (e.g., Tyr(Bn), Lys(Cbz), Gln(Trt), Trp(Boc), Glu(Boc)) | High yield, low enantioerosion [4]. |

| Other Heteroatom-Containing (e.g., Met, Ser, Asp) | High yield, but greater erosion of enantiopurity [4]. |

| Proline | Low reactivity with this compound; requires tBuBrettPhos Pd G4 precatalyst [4]. |

| Cysteine, Arginine, Histidine | Incompatible substrates [4]. |

Scope of Aryl Triflates

The reaction works well with both electron-rich and electron-neutral aryl triflates using the standard G3 precatalyst. For electron-poor aryl triflates, switching to the tBuBrettPhos Pd G4 precatalyst was found to facilitate conversion, leading to higher yields without compromising enantiopurity [4].

Detailed Experimental Procedure

Step-by-Step Protocol for N-Arylation

This procedure is adapted for the coupling of phenylalanine tert-butyl ester with a generic aryl triflate [4].

- Preparation: In an inert atmosphere glovebox or using standard Schlenk techniques, oven-dry or flame-dry a reaction vial equipped with a magnetic stir bar.

- Reaction Mixture: To the vial, add:

- The amino acid ester (as the free base, 0.36 mmol, 1.2 equiv).

- The aryl triflate (0.30 mmol, 1.0 equiv).

- Cesium carbonate (Cs₂CO₃, 0.90 mmol, 3.0 equiv).

- The this compound precatalyst (0.015 mmol, 5 mol%).

- Solvent Addition: Add the anhydrous solvent (e.g., toluene or 1,4-dioxane, 0.1 M concentration) via syringe.

- Reaction Execution: Cap the vial, remove it from the glovebox, and heat the reaction mixture with stirring at 50 °C for the required time (typically 12-24 hours, monitored by TLC or LCMS).

- Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine.

- Purification: Isolate the product by concentrating the organic layer and purifying the residue via flash column chromatography on silica gel.

Mechanism and Racemization Studies

Mechanistic investigations confirmed that the slight erosion in enantiomeric excess observed with some substrates is due to racemization of the amino acid ester starting material under the basic reaction conditions, and not the product. This underscores the importance of using the mildest possible base and the lowest feasible temperature [4].

Conclusion

The this compound precatalyst enables a robust, general, and highly enantioretentive method for the N-arylation of amino acid esters. Its rapid activation under mild conditions is key to suppressing racemization. This protocol, optimized through systematic DOE analysis, provides synthetic chemists with a powerful tool for preparing enantioenriched N-aryl amino acid derivatives, which are valuable scaffolds in drug discovery and development.

References

- 1. - t Palladacycle Gen. 3 | 1536473-72-9 BuBrettPhos [chemicalbook.com]

- 2. BPC 305: tBuBrettPhos Gen 3 | CAS 1536473 72 9 | Johnson Matthey [matthey.com]

- 3. | 1536473-72-9 tBuBrettPhos Pd G 3 [sigmaaldrich.cn]

- 4. Development of a Method for the N - Arylation of Amino ... Acid Esters [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Method for the N - Arylation of Amino ... Acid Esters [pubmed.ncbi.nlm.nih.gov]

tBuBrettPhos Pd G3 palladacycle precatalyst applications

tBuBrettPhos Pd G3 Pre-catalyst: An Overview

This compound is a third-generation Buchwald palladacycle pre-catalyst known for its air, moisture, and thermal stability [1] [2]. It rapidly activates under mild conditions to generate the active LPd(0) species, which enables lower catalyst loadings and shorter reaction times for various cross-coupling reactions to form C-N, C-O, C-C, C-S, C-F, and C-CF3 bonds [1] [2].

- CAS Number: 1536473-72-9 [1] [3] [2]

- Molecular Formula: C₄₄H₆₂NO₅PPdS [3]

- Molecular Weight: 854.43 g/mol (or 855.43 g/mol) [3] [2]

- Palladium Content: ~12.5% [3]

- Physical Form: Brown-green solid [2]

- Melting Point: 119-131 °C [1] [2]

- Storage: Recommended to be stored under inert gas (nitrogen or argon) at 2-8°C [2]

Spotlight Application: Synthesis of Fluorinated Alkyl Aryl Ethers

Fluorinated alkyl aryl ethers are key motifs in medicinal and agrochemistry, found in drugs like Lansoprazole and Flecainide, as they help fine-tune a molecule's lipophilicity and metabolic stability [4]. The following protocol details their synthesis via Pd-catalyzed C–O cross-coupling.

Detailed Experimental Protocol

Reaction Setup

- In a flame-dried vial or Schlenk tube, add aryl bromide (1.0 equiv, 0.2-0.5 mmol) and Cs₂CO₃ (1.5-2.0 equiv) [4].

- Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

Addition of Reagents

Reaction Execution

- Stir the reaction mixture vigorously at 100 °C for 30 minutes to 2 hours [4]. Monitor reaction completion by TLC or LC-MS.

Work-up Procedure

- Cool the reaction mixture to room temperature.

- Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane).

- Wash with water and brine.

- Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.

- Filter and concentrate the organic solution under reduced pressure.

Purification

- Purify the crude product by flash column chromatography on silica gel to obtain the pure fluorinated alkyl aryl ether.

The workflow for this protocol is summarized in the diagram below:

Diagram 1: Experimental workflow for synthesizing fluorinated alkyl aryl ethers.

Reaction Optimization Data

During development, various conditions were screened for coupling 2,2,2-trifluoroethanol with an unactivated aryl bromide. Key results are summarized below [4]:

Table 1: Key Optimization Results for the Model Reaction

| Entry | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4 | tBuBrettPhos + Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 51 |

| 5 | This compound | Cs₂CO₃ | Toluene | 70 |

| 8 | This compound | K₃PO₄ | Toluene | 70 |

| 9 | This compound | NaOtBu | 1,4-Dioxane | 48 |

Key Findings:

- The pre-formed This compound precatalyst provided a significantly higher yield than the in-situ system [4].

- Cs₂CO₃ or K₃PO₄ in toluene were the most effective base-solvent combinations [4].